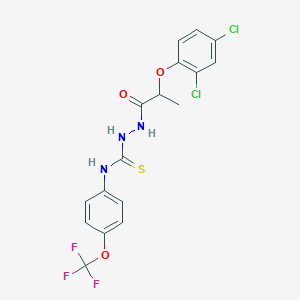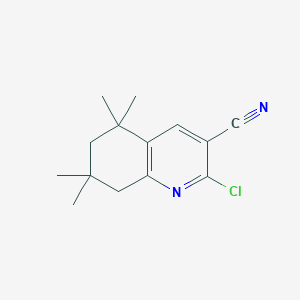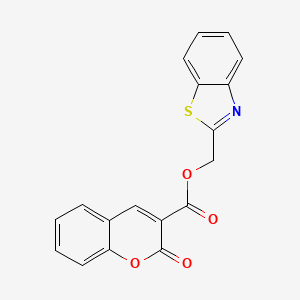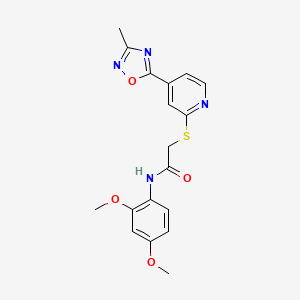
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C17H14Cl2F3N3O3S and its molecular weight is 468.27. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide and its derivatives exhibit promising anticancer properties. For instance:
- Thiosemicarbazide derivatives, including those similar to the compound , have shown toxic effects on gastric cancer cells while exhibiting non-toxicity to normal fibroblasts. These derivatives can interfere with DNA synthesis and may possess DNA intercalating properties, suggesting a potential role in disrupting cancer cell replication (Pitucha et al., 2020).
- Similar compounds have been evaluated against melanoma cells, demonstrating cytotoxicity to cancer cells without affecting normal cells. These compounds could downregulate the expression of enzymes critical for cancer cell proliferation, marking them as potential anticancer agents (Kozyra et al., 2022).
Structural and Spectroscopic Studies
The compound and its related derivatives have been extensively studied for their structural and spectroscopic characteristics:
- Research has been conducted on the cyclization of thiosemicarbazide groups in related compounds, providing insights into their structural transformations. These studies are significant for understanding the chemical behavior and potential applications of these compounds (Gautam et al., 2014).
- Detailed crystal structure analyses have been performed on thiosemicarbazide derivatives, providing a deeper understanding of their molecular structures and the effects of substituents like the trifluoromethyl group (Osman et al., 2017).
Antimicrobial and Antitumor Activities
The compound and its derivatives also show promise in antimicrobial and antitumor applications:
- Certain derivatives have been synthesized and tested for their antiviral activities against strains like HSV-1, showcasing the potential of thiosemicarbazide derivatives in antiviral drug development (Dawood et al., 2011).
- New compounds incorporating similar structures have been created and shown preliminary antitumor activity against cell lines like Ehrlich ascites carcinoma, indicating their potential in cancer treatment (Abdel-Wahab et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O3S/c1-9(27-14-7-2-10(18)8-13(14)19)15(26)24-25-16(29)23-11-3-5-12(6-4-11)28-17(20,21)22/h2-9H,1H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZNYBJSQJUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)


![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)
![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)



![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)


![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)